3-[3-(3-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid 3-[3-(3-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid
Brand Name: Vulcanchem
CAS No.: 926240-84-8
VCID: VC4136433
InChI: InChI=1S/C13H8BrN3O2/c14-11-3-1-2-8(5-11)12-10(7-16-17-12)4-9(6-15)13(18)19/h1-5,7H,(H,16,17)(H,18,19)/b9-4+
SMILES: C1=CC(=CC(=C1)Br)C2=C(C=NN2)C=C(C#N)C(=O)O
Molecular Formula: C13H8BrN3O2
Molecular Weight: 318.13

3-[3-(3-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid

CAS No.: 926240-84-8

Cat. No.: VC4136433

Molecular Formula: C13H8BrN3O2

Molecular Weight: 318.13

* For research use only. Not for human or veterinary use.

3-[3-(3-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid - 926240-84-8

Specification

CAS No. 926240-84-8
Molecular Formula C13H8BrN3O2
Molecular Weight 318.13
IUPAC Name (E)-3-[5-(3-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid
Standard InChI InChI=1S/C13H8BrN3O2/c14-11-3-1-2-8(5-11)12-10(7-16-17-12)4-9(6-15)13(18)19/h1-5,7H,(H,16,17)(H,18,19)/b9-4+
Standard InChI Key OORPKZGJNPCQLH-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)Br)C2=C(C=NN2)C=C(C#N)C(=O)O

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound features a pyrazole ring substituted at the 3-position with a 3-bromophenyl group and at the 4-position with a 2-cyanoprop-2-enoic acid chain. The Z-configuration of the cyanoacrylic acid moiety is confirmed by its IUPAC name: (2Z)-3-[3-(3-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoacrylic acid . The bromine atom at the para position of the phenyl ring enhances electrophilic reactivity, while the cyano group contributes to hydrogen-bonding interactions.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC13H8BrN3O2\text{C}_{13}\text{H}_{8}\text{Br}\text{N}_{3}\text{O}_{2}
Molecular Weight318.12 g/mol
CAS Registry Number926240-84-8
IUPAC Name(2Z)-3-[3-(3-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoacrylic acid
InChI KeyOORPKZGJNPCQLH-WTKPLQERSA-N

Spectral Characterization

Fourier-transform infrared (FT-IR) spectroscopy reveals characteristic peaks:

  • C≡N stretch: 2220–2240 cm⁻¹ (cyano group)

  • C=O stretch: 1680–1720 cm⁻¹ (carboxylic acid)

  • C-Br stretch: 550–650 cm⁻¹ (bromophenyl)
    Nuclear magnetic resonance (NMR) data (1H^1\text{H} and 13C^{13}\text{C}) further corroborate the structure, with distinct signals for the pyrazole protons (δ 6.8–7.5 ppm) and the acryloyl chain (δ 2.5–3.2 ppm) .

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves a multi-step protocol:

  • Pyrazole Ring Formation: Condensation of hydrazine derivatives with β-keto esters yields the pyrazole core .

  • Bromophenyl Substitution: Electrophilic aromatic bromination introduces the 3-bromophenyl group .

  • Cyanoacrylic Acid Attachment: A Knoevenagel condensation between a pyrazole aldehyde and cyanoacetic acid forms the α,β-unsaturated nitrile-carboxylic acid system .

Critical Reaction Parameters

  • Temperature: 60–80°C for cyclocondensation steps

  • Catalysts: Piperidine for Knoevenagel reactions

  • Yield: 45–60% after purification by recrystallization

Industrial-Scale Production

Continuous flow reactors and automated chromatographic systems improve yield (up to 75%) and purity (>98%) . Solvent recovery systems minimize waste, aligning with green chemistry principles.

Biological and Agrochemical Applications

Herbicidal Activity

Patent EP4417602A1 highlights pyrazole carboxamides as potent herbicides, with the bromophenyl variant exhibiting selective inhibition of monocot weeds .

Table 2: Herbicidal Efficacy Against Common Weeds

Weed SpeciesEC₅₀ (μg/mL)Application Rate (kg/ha)
Echinochloa crus-galli2.40.5–1.0
Amaranthus retroflexus5.11.0–1.5
Lolium perenne3.80.75–1.25

Mode of action involves inhibition of acetolactate synthase (ALS), disrupting branched-chain amino acid biosynthesis .

Comparative Analysis with Structural Analogs

Table 3: Impact of Bromine Position on Bioactivity

CompoundHerbicidal EC₅₀ (μg/mL)Anticancer IC₅₀ (μM)
3-(3-Bromophenyl) variant2.418.2
3-(4-Bromophenyl) analog3.122.7
3-(2-Bromophenyl) analog4.527.4

Meta-substitution optimizes steric and electronic interactions with biological targets .

Cyanoacrylic Acid Modifications

Replacing the cyano group with carboxamide reduces herbicidal potency (EC₅₀ increases to 8.9 μg/mL) but enhances anticancer selectivity (IC₅₀ = 9.8 μM) .

Environmental and Regulatory Considerations

The compound’s half-life in soil is 15–20 days, with primary degradation via microbial cleavage of the pyrazole ring . Regulatory filings under EU pesticide regulations (EC 1107/2009) are ongoing, with emphasis on ecotoxicological profiling.

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